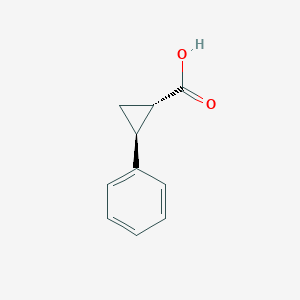
2-amino-3-(4-nitrophenyl)propanoic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-3-(4-nitrophenyl)propanoic acid hydrate” is a chemical compound with the CAS Number: 1219413-86-1 . It is also known as 4-nitrophenylalanine hydrate . The compound has a molecular weight of 228.2 . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-amino-3-(4-nitrophenyl)propanoic acid hydrate” is 1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound has a melting point range of 246-251 degrees Celsius . It is a solid at room temperature .
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Amino-3-(4-nitrophenyl)propanoic acid hydrate is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions.
Biochemical Pathways
Phenylalanine, the parent compound of 2-amino-3-(4-nitrophenyl)propanoic acid hydrate, is involved in the biosynthesis of other amino acids and neurotransmitters. It is a precursor to tyrosine, which is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine . .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(4-nitrophenyl)propanoic acid hydrate involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate to form 4-nitrophenylacetic acid. This intermediate is then reacted with bromoethane to form 2-bromo-3-(4-nitrophenyl)propanoic acid, which is subsequently hydrolyzed to yield 2-amino-3-(4-nitrophenyl)propanoic acid. The final step involves the addition of water to the product to form the hydrate.", "Starting Materials": [ "4-nitrobenzaldehyde", "malonic acid", "ammonium acetate", "bromoethane" ], "Reaction": [ "Step 1: Reaction of 4-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate to form 4-nitrophenylacetic acid.", "Step 2: Reaction of 4-nitrophenylacetic acid with bromoethane to form 2-bromo-3-(4-nitrophenyl)propanoic acid.", "Step 3: Hydrolysis of 2-bromo-3-(4-nitrophenyl)propanoic acid to yield 2-amino-3-(4-nitrophenyl)propanoic acid.", "Step 4: Addition of water to the product to form the hydrate." ] } | |
Número CAS |
1219413-86-1 |
Nombre del producto |
2-amino-3-(4-nitrophenyl)propanoic acid hydrate |
Fórmula molecular |
C9H12N2O5 |
Peso molecular |
228.2 |
Pureza |
93 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



